

Structure-Activity Relationship of Aurantiamide Compounds: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Aurantiamide and its derivatives. Aurantiamide, a naturally occurring dipeptide, and its analogs have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to facilitate further research and development in this area.

Comparative Analysis of Biological Activities

The biological activity of Aurantiamide derivatives is significantly influenced by the nature and position of substituents on the core structure. The following table summarizes the cytotoxic and anti-inflammatory activities of selected Aurantiamide analogs and related amide compounds, providing a quantitative basis for SAR analysis.



Compound/ Analog	Modificatio n	Biological Activity	Cell Line/Assay	IC50/EC50 (μM)	Reference
Aurone Analog 8e	Pyrazole and N,N-diethylcarba mate functionalizati on	Cytotoxicity	AGS (gastric adenocarcino ma)	6.5 ± 0.024	[1]
Aurone Analog 8f	Pyrazole and N,N-diethylcarba mate functionalizati	Cytotoxicity	AGS (gastric adenocarcino ma)	6.6 ± 0.035	[1]
Indole-based Caffeic Acid Amide 3j	Indole-based amide of caffeic acid	DPPH radical scavenging	DPPH assay	50.98 ± 1.05	[2]
Indole-based Caffeic Acid Amide 3m	Indole-based amide of caffeic acid	DPPH radical scavenging	DPPH assay	67.64 ± 1.02	[2]
Chromone Amide Derivative 5-9	Chromone nucleus with amide group	NO Production Inhibition	LPS-induced RAW264.7 cells	5.33 ± 0.57	[3]
Benzoylpiperi dine Derivative 12	2,4-difluoro- 5- methoxybenz oylpiperidine	MAGL Inhibition	human MAGL	0.019 ± 0.001	[4]
α-ketoamide Derivative 27h	α-ketoamide	SARS-CoV-2 Mpro Inhibition	Mpro enzymatic assay	0.0109	[5]
α-ketoamide Derivative 27h	α-ketoamide	Antiviral activity	SARS-CoV-2 infected cells	0.0436	[5]



Key Structure-Activity Relationship Insights:

- Aurone Analogs: The substitution of a hydroxyl group with a carbamoyl group in pyrazolebased aurone analogs was found to be critical for their cytotoxic activity against human gastric adenocarcinoma (AGS) cells.[1]
- Indole-based Amides: Indole-based caffeic acid amides demonstrated significant free radical scavenging activity, suggesting their potential as antioxidants.
- Chromone Derivatives: The anti-inflammatory activity of chromone amides is enhanced by the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone nucleus. The amide bond was identified as a key pharmacophore for the anti-inflammatory effect.[3]
- Benzoylpiperidine Derivatives: The addition of a second fluorine atom in the para position of the benzoyl moiety in benzoylpiperidine derivatives led to a significant increase in their inhibitory potency against monoacylglycerol lipase (MAGL).[4]
- α-ketoamide Derivatives: The α-ketoamide warhead was shown to be crucial for the potent inhibition of the SARS-CoV-2 main protease (Mpro), with compound 27h exhibiting an IC50 value of 10.9 nM.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Cytotoxicity Assay (AGS cell line)

- Cell Line: Human gastric adenocarcinoma (AGS) cell line.
- Method: The cytotoxic activities of the synthesized aurone analogs were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Procedure:
 - AGS cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.



- The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
- After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
- The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
- The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.[1]

Nitric Oxide (NO) Inhibition Assay (RAW264.7 cells)

- Cell Line: RAW264.7 macrophage cell line.
- Method: The anti-inflammatory activity of the chromone amide derivatives was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)stimulated RAW264.7 cells.

Procedure:

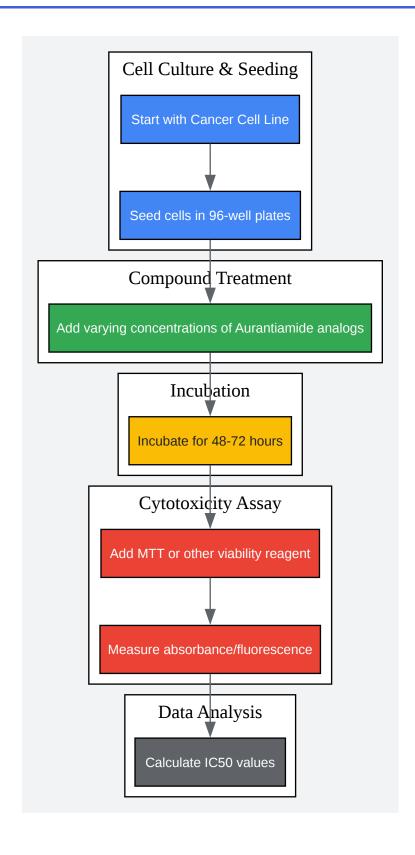
- RAW264.7 cells were seeded in 96-well plates and pre-treated with different concentrations of the test compounds for 1 hour.
- The cells were then stimulated with LPS (1 μg/mL) for 24 hours to induce NO production.
- The concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent.
- The absorbance was measured at 540 nm, and the amount of nitrite was determined from a sodium nitrite standard curve.
- The EC50 values were calculated as the concentration of the compound that caused a
 50% inhibition of NO production compared to the LPS-stimulated control.[3]



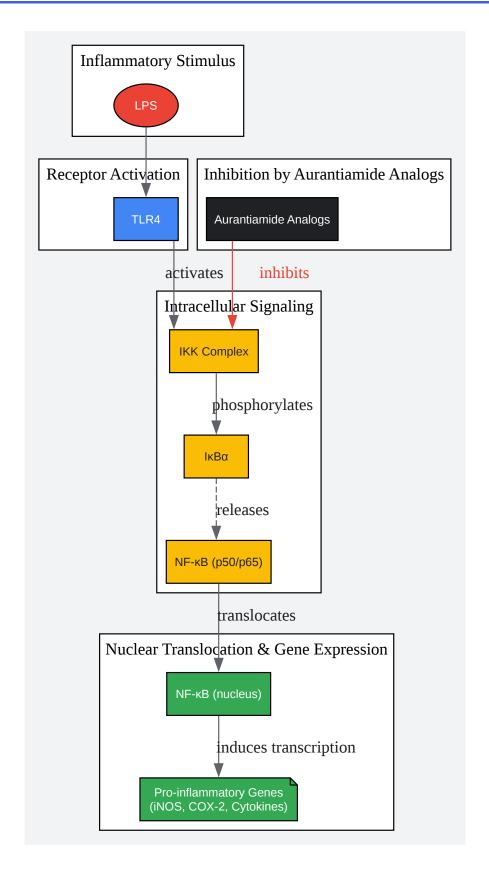
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the action of Aurantiamide-related compounds and a typical experimental workflow for evaluating their cytotoxicity.









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